2-[(Cyclopropylmethyl)amino]ethan-1-ol
Description
2-[(Cyclopropylmethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Properties
IUPAC Name |
2-(cyclopropylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-3-7-5-6-1-2-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIGAAUGGJHBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557769-86-5 | |
| Record name | 2-[(cyclopropylmethyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]ethan-1-ol typically involves the reaction of cyclopropylmethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-[(Cyclopropylmethyl)amino]ethan-1-ol may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation and purification to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 2-[(Cyclopropylmethyl)amino]ethan-1-ol:
Overview
2-[(Cyclopropylmethyl)amino]ethan-1-ol is a chemical compound with several potential applications, particularly in scientific research.
Scientific Research Applications
While the provided search results don't detail specific applications of 2-[(Cyclopropylmethyl)amino]ethan-1-ol, they do point to its potential use as a building block in the synthesis of other compounds or in pharmacological studies . One search result indicates areas of application such as analytical chemistry, cell culture & analysis, and chemistry & biochemistry .
Related Compounds and Research
- Pharmaceutical Research: A related compound, Betaxolol, is prepared using a process involving cyclopropylmethoxyethyl] phenol . Betaxolol is a beta-blocker used to treat hypertension .
- Neuroprotective Compounds: Research indicates the screening of compounds to identify neuroprotective effects, suggesting the potential for compounds with similar structures to 2-[(Cyclopropylmethyl)amino]ethan-1-ol in treating neurodegenerative disorders .
- Traditional Chinese Medicine: Network pharmacology studies identify active compounds and pathways in traditional medicine, suggesting a methodology that could be applied to 2-[(Cyclopropylmethyl)amino]ethan-1-ol to explore its potential therapeutic effects .
- Mushroom Tyrosinase Inhibition: Research into synthesized azo compounds demonstrates mushroom tyrosinase inhibition, suggesting a potential application of 2-[(Cyclopropylmethyl)amino]ethan-1-ol derivatives in this field .
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(Cyclopropylmethyl)amino]ethan-1-ol hydrochloride: This compound is a hydrochloride salt form and has similar properties but different solubility and stability characteristics.
2-(Cyclopropylmethyl-amino)-ethanol: This is another name for the same compound, highlighting its structural features.
Uniqueness
2-[(Cyclopropylmethyl)amino]ethan-1-ol is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyclopropylmethyl group and hydroxyl functionality make it versatile for various chemical transformations and applications .
Biological Activity
2-[(Cyclopropylmethyl)amino]ethan-1-ol, also known by its CAS number 557769-86-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(Cyclopropylmethyl)amino]ethan-1-ol is CHNO. The compound features a cyclopropylmethyl group attached to an aminoethanol moiety, which is significant for its biological interactions.
Pharmacological Profile
Research into the pharmacological activity of 2-[(Cyclopropylmethyl)amino]ethan-1-ol indicates several potential therapeutic applications:
1. Neuropharmacology
- Mechanism of Action : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could implicate it in mood regulation and anxiety reduction.
- Case Study : In a study examining compounds with similar structures, derivatives exhibited significant anxiolytic effects in animal models when administered at varying doses .
2. Antimicrobial Activity
- In Vitro Studies : The compound has been tested against various bacterial strains, showing promising antimicrobial properties. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in laboratory settings.
- Table 1: Antimicrobial Efficacy of 2-[(Cyclopropylmethyl)amino]ethan-1-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Anti-inflammatory Properties
- Research Findings : The compound's anti-inflammatory effects were evaluated in a carrageenan-induced paw edema model. Results indicated a significant reduction in inflammation compared to control groups .
- Table 2: Anti-inflammatory Activity
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 25 |
| High Dose (50 mg/kg) | 50 |
The biological activity of 2-[(Cyclopropylmethyl)amino]ethan-1-ol is thought to be mediated through several pathways:
- Receptor Binding : It may act as a modulator for specific receptors involved in neurotransmission.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to inflammatory pathways, contributing to its anti-inflammatory effects.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits beneficial biological activities, it may also pose risks such as skin irritation and respiratory issues upon exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
